1,2-Bis(2-methoxyethoxy)-4,5-dinitrobenzene
Overview
Description
1,2-Bis(2-methoxyethoxy)-4,5-dinitrobenzene is an organic compound with a complex structure that includes two methoxyethoxy groups and two nitro groups attached to a benzene ring
Preparation Methods
The synthesis of 1,2-Bis(2-methoxyethoxy)-4,5-dinitrobenzene typically involves multiple steps. One common method starts with the nitration of a suitable benzene derivative to introduce the nitro groups. This is followed by the introduction of the methoxyethoxy groups through etherification reactions. The reaction conditions often require the use of strong acids or bases, and the process may involve intermediate purification steps to ensure the desired product’s purity.
Chemical Reactions Analysis
1,2-Bis(2-methoxyethoxy)-4,5-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1,2-Bis(2-methoxyethoxy)-4,5-dinitrobenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Bis(2-methoxyethoxy)-4,5-dinitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, affecting cellular processes. The methoxyethoxy groups can influence the compound’s solubility and interaction with biological membranes, enhancing its bioavailability and efficacy.
Comparison with Similar Compounds
1,2-Bis(2-methoxyethoxy)-4,5-dinitrobenzene can be compared with similar compounds such as:
1,2-Bis(2-methoxyethoxy)ethane: Lacks the nitro groups, making it less reactive in redox reactions.
4,5-Dinitrobenzene: Lacks the methoxyethoxy groups, affecting its solubility and interaction with biological systems.
1,2-Dimethoxy-4,5-dinitrobenzene: Similar structure but with methoxy groups instead of methoxyethoxy groups, influencing its chemical reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
1,2-bis(2-methoxyethoxy)-4,5-dinitrobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O8/c1-19-3-5-21-11-7-9(13(15)16)10(14(17)18)8-12(11)22-6-4-20-2/h7-8H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUHWCYQGHEUFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70530389 | |
Record name | 1,2-Bis(2-methoxyethoxy)-4,5-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70530389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33332-63-7 | |
Record name | 1,2-Bis(2-methoxyethoxy)-4,5-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70530389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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